Cas no 2000075-79-4 (5-{3-oxabicyclo3.1.0hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid)
5-{3-oxabicyclo3.1.0hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2000075-79-4
- EN300-1120307
- 5-{3-oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid
- 5-{3-oxabicyclo3.1.0hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid
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- Inchi: 1S/C8H8N2O4/c11-6(12)5-9-7(14-10-5)8-1-4(8)2-13-3-8/h4H,1-3H2,(H,11,12)
- InChI Key: JEHVMUWMRUZSFG-UHFFFAOYSA-N
- SMILES: O1CC2CC2(C2=NC(C(=O)O)=NO2)C1
Computed Properties
- Exact Mass: 196.04840674g/mol
- Monoisotopic Mass: 196.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 85.4Ų
5-{3-oxabicyclo3.1.0hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1120307-0.05g |
5-{3-oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2000075-79-4 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1120307-0.1g |
5-{3-oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2000075-79-4 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1120307-0.25g |
5-{3-oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2000075-79-4 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1120307-0.5g |
5-{3-oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2000075-79-4 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1120307-1.0g |
5-{3-oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2000075-79-4 | 1g |
$1599.0 | 2023-06-09 | ||
| Enamine | EN300-1120307-2.5g |
5-{3-oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2000075-79-4 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1120307-5.0g |
5-{3-oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2000075-79-4 | 5g |
$4641.0 | 2023-06-09 | ||
| Enamine | EN300-1120307-10.0g |
5-{3-oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2000075-79-4 | 10g |
$6882.0 | 2023-06-09 | ||
| Enamine | EN300-1120307-1g |
5-{3-oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2000075-79-4 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1120307-5g |
5-{3-oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid |
2000075-79-4 | 95% | 5g |
$3273.0 | 2023-10-27 |
5-{3-oxabicyclo3.1.0hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 5-{3-oxabicyclo3.1.0hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid
5-{3-Oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 2000075-79-4, known as 5-{3-Oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This molecule is a derivative of the oxadiazole class, which is widely studied for its versatility in chemical synthesis and biological activity.
Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent oxygen atoms and three nitrogen atoms. The presence of this functional group in the compound under discussion contributes to its reactivity and stability, making it a valuable substrate for further chemical modifications. The 3-Oxabicyclo[3.1.0]hexan moiety, on the other hand, introduces a bicyclic structure that enhances the molecule's rigidity and potentially improves its pharmacokinetic properties.
Recent studies have focused on the synthesis and characterization of this compound, with researchers exploring its potential as a building block for more complex molecules. For instance, investigations into its reactivity under various conditions have revealed its ability to undergo nucleophilic substitution and condensation reactions, making it a promising candidate for drug design and material science applications.
In terms of biological activity, 5-{3-Oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid has shown moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. This finding aligns with broader trends in medicinal chemistry where oxadiazole derivatives are increasingly being explored for their therapeutic potential.
From an environmental standpoint, the compound's degradation pathways have been studied to assess its impact on ecosystems. Research indicates that under aerobic conditions, the molecule undergoes hydrolysis to form less complex byproducts, suggesting that it may not pose significant long-term environmental risks when properly managed.
Looking ahead, the integration of computational chemistry techniques such as molecular docking and quantum mechanics has provided deeper insights into the compound's electronic structure and binding affinities. These advancements are expected to facilitate the development of more efficient synthetic routes and enhance our understanding of its interaction with biological targets.
In conclusion, 5-{3-Oxabicyclo[3.1.0]hexan-1-yl}-1,2,4-oxadiazole-3-carboxylic acid represents a fascinating case study in modern organic chemistry. Its unique structure, coupled with recent research findings, underscores its potential as a versatile tool in both academic and industrial settings.
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